molecular formula C9H7NO2 B2977058 Quinoline-6,8-diol CAS No. 64165-36-2

Quinoline-6,8-diol

Cat. No. B2977058
CAS RN: 64165-36-2
M. Wt: 161.16
InChI Key: AMXUNCSKFJYPCR-UHFFFAOYSA-N
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Description

Quinoline-6,8-diol is a heterocyclic organic compound . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline-6,8-diol is used for research purposes .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. Some of the well-known methods include the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . These methods have been modified to increase efficiency and yield. For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners .


Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has five double bonds and eleven single bonds . The single bonds are sigma bonds formed by the head-on overlapping, and the double bond consists of one sigma bond and one pi bond .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble in water but soluble in organic solvents .

Scientific Research Applications

Anticancer Activities

Quinoline compounds, including Quinoline-6,8-diol derivatives, are extensively used in synthesizing molecules with medical benefits, particularly in anticancer activities. They exhibit effective anticancer activity due to their broad spectrum of biological and biochemical activities. This efficacy is further facilitated by the synthetic versatility of quinoline, allowing the generation of numerous structurally diverse derivatives. These derivatives have been examined for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in the context of cancer drug development and refinement (Solomon & Lee, 2011).

Biological Activity and Molecular Docking Studies

Quinoline derivatives, such as substituted quinoline and tetrahydroquinolines, have shown significant antiproliferative and cytotoxic properties against various cancer cell lines. These derivatives exhibit selective antiproliferative activity and have been studied for their action mechanism, demonstrating their potential as potent anticancer agents (Kul Köprülü et al., 2021).

Antitrypanosomal Activities

Quinoline alkaloids isolated from natural sources like Waltheria indica have shown potent and selective growth inhibition towards Trypanosoma cruzi. These compounds are promising in the context of treating diseases caused by trypanosomes, highlighting the therapeutic potential of quinoline derivatives in antitrypanosomal therapy (Cretton et al., 2014).

Application in Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. For example, certain quinoline derivatives exhibit excellent inhibitory effects on the corrosion of mild steel in acidic solutions, showcasing their potential in industrial applications (Lgaz et al., 2017).

Synthesis and Structural Applications

The synthesis of quinoline derivatives involves various environmentally friendly and efficient methods. These derivatives have been synthesized for their applications in areas like medicinal chemistry, material science, and industrial chemistry due to their structural uniqueness and biological significance (Prajapati et al., 2014).

Mechanism of Action

Quinolones, a class of compounds that includes quinoline, inhibit DNA gyrase and topoisomerase IV activities, two enzymes essential for bacteria viability . They form a ternary complex with DNA gyrase or Topoisomerase IV and bacterial DNA .

Safety and Hazards

When handling quinoline-6,8-diol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal and industrial chemistry . There is ongoing research to develop new methods for the preparation of quinolines and their derivatives and to improve existing synthetic methods . There is also interest in green and clean syntheses using alternative reaction methods .

properties

IUPAC Name

quinoline-6,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-10-9(6)8(12)5-7/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUNCSKFJYPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6,8-diol

CAS RN

64165-36-2
Record name Quinoline-6,8-diol
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